molecular formula C5H8O5 B096710 D-Xylono-1,4-lactone CAS No. 18423-66-0

D-Xylono-1,4-lactone

Cat. No. B096710
CAS RN: 18423-66-0
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-FLRLBIABSA-N
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Description

D-Xylono-1,4-lactone is a compound related to the biochemical pathway of D-xylose metabolism. It is a lactone form of D-xylonic acid, which can be produced by engineered strains of Saccharomyces cerevisiae. The lactone form is an intermediate that can be opened to produce D-xylonate, a potential platform chemical for various industrial applications .

Synthesis Analysis

The synthesis of D-xylono-1,4-lactone derivatives can be achieved through different biochemical and chemical methods. In Saccharomyces cerevisiae, the expression of Caulobacter crescentus xylB (D-xylose dehydrogenase) leads to the production of both D-xylono-γ-lactone and D-xylonate. The co-expression of xylC (D-xylonolactonase) facilitates the rapid opening of the lactone ring, increasing the initial production of D-xylonate . Additionally, the synthesis of related lactone derivatives, such as 2,6-dideoxy-4-functionalized-D-ribono-hexono-1,4-lactone, can be achieved through stereoselective Michael addition of nitrogen and sulfur nucleophiles to a D-erythrosyl 1,5-lactone derivative, followed by a reaction cascade .

Molecular Structure Analysis

The molecular structure of D-xylono-1,4-lactone and its derivatives is crucial for understanding their reactivity and synthesis pathways. The stereoselectivity observed in the Michael addition to a D-erythrosyl 1,5-lactone derivative is explained by theoretical and computational studies, which provide insights into the energetic course of reactions with nitrogen and sulfide nucleophiles . These studies are essential for designing synthesis routes that are stereo- and regioselective.

Chemical Reactions Analysis

D-xylono-1,4-lactone can undergo various chemical reactions, leading to the formation of different derivatives. For instance, the thioalkylation of unprotected D-xylono-1,4-lactone with alkylthiol-sodium hydride reagent yields 5-S-alkyl-5-thio-D-pentono-1,4-lactones. These can be further reduced to produce 1-S-alkyl-1-thio-L-ribitols, D-lyxitols, and L-xylitols . Other reactions include prolonged benzoylation, β-elimination, bromination, and hydrogenolysis, which are used to synthesize various polydeoxygenated lactones and rare deoxy sugars .

Physical and Chemical Properties Analysis

The physical and chemical properties of D-xylono-1,4-lactone and its derivatives are influenced by their molecular structures. For example, the presence of the lactone ring in D-xylono-1,4-lactone makes it susceptible to ring-opening reactions, as seen in the presence of D-xylonolactonase . The reactivity of the lactone ring is also exploited in the synthesis of various derivatives, where the lactone serves as a template for nucleophilic addition reactions . The physical properties such as solubility, melting point, and stability of these compounds are determined by their functional groups and stereochemistry, which are critical for their application in organic synthesis and industrial processes.

Scientific Research Applications

Enzymatic Activity and Biotechnological Potential

  • XylC Lactonase in Yeast: D-xylono-1,4-lactone plays a role in engineered Saccharomyces cerevisiae strains for D-xylonate production. The presence of XylC lactonase facilitates rapid opening of the lactone, influencing D-xylonate production, cellular pH, and vitality (Nygård et al., 2014).

Chemical Properties and Synthesis

  • X-ray Crystallography Analysis: 2-O-Benzhydryl-3,4-(S)-O-benzylidene-d-xylono-1,4-lactone was studied via X-ray crystallography, showing no epimerization during the protection of the hydroxyl group (Jenkinson et al., 2008).

Enzyme Kinetics and Mechanisms

  • Kinetic Studies of Xylose Dehydrogenase: The enzyme from Caulobacter crescentus, which converts D-xylose to D-xylono-1,4-lactone, has been characterized, providing insights into the enzyme mechanism and potential for engineering more efficient versions (Lee et al., 2018).

Role in Microbial Synthesis

  • Microbial Synthesis of Energetic Material Precursor: D-xylono-1,4-lactone is involved in the microbial synthesis pathway of 1,2,4-butanetriol, a precursor for energetic materials, showcasing its role in biotechnological applications (Niu et al., 2003).

Biochemical Characterization in Various Organisms

  • Lactonase in Haloarchaeon: A study on Haloferax volcanii revealed the function of a lactonase enzyme in the catabolism of D-xylose and L-arabinose, involving D-xylono-1,4-lactone (Sutter et al., 2017).

Structural Studies and Functional Annotation

  • Structural Characterization of Novel Lactonase: The structural characterization of a novel lactonase that hydrolyzes D-xylono-1,4-lactone-5-phosphate provides insights into its function and potential applications in biotechnology and pharmaceuticals (Korczynska et al., 2014).

Other Chemical Syntheses and Applications

  • Stereoselective Synthesis: The synthesis of various compounds, including (+)-boronolide and 8-epi-spicegerolide, from D-xylono-1,4-lactone demonstrates its utility in the field of organic synthesis (Reddy et al., 2014).

Safety And Hazards

When handling D-Xylono-1,4-lactone, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-FLRLBIABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315147
Record name D-Xylono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Xylono-1,4-lactone

CAS RN

15384-37-9
Record name D-Xylono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15384-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Xylono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
M Korczynska, DF Xiang, Z Zhang, C Xu… - Biochemistry, 2014 - ACS Publications
A novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) was characterized by protein structure determination, molecular docking, …
Number of citations: 11 pubs.acs.org
SF Jenkinson, SD Rule, KV Booth… - … Section E: Structure …, 2008 - scripts.iucr.org
X-ray crystallography unequivocally shows that protection of the free hydroxyl group of 3,5-O-benzylidene-d-xylono-1,4-lactone with diphenyldiazomethane proceeded smoothly to give …
Number of citations: 1 scripts.iucr.org
C Falentin, D Beaupere, G Demailly, I Stasik - Tetrahedron, 2008 - Elsevier
The non-natural enantiomer of polyoxamic acid (1) and 3,4-diepipolyoxamic acid (2) was synthesized in four steps from d-lyxono-1,4-lactone (4). Regioselective bromination of …
Number of citations: 15 www.sciencedirect.com
DJ Hotchkiss, R Soengas, KV Booth… - Tetrahedron letters, 2007 - Elsevier
Saccharinic acids, branched 2-C-methyl-aldonic acids, may be accessed via a green procedure from aldoses by sequential conversion to an Amadori ketose and treatment with calcium …
Number of citations: 37 www.sciencedirect.com
J Paakkonen, L Penttinen, M Andberg, A Koivula… - Biochemistry, 2021 - ACS Publications
Caulobacter crescentus xylonolactonase (Cc XylC, EC 3.1.1.68) catalyzes an intramolecular ester bond hydrolysis over a nonenzymatic acid/base catalysis. Cc XylC is a member of the …
Number of citations: 4 pubs.acs.org
DJ Hotchkiss, SF Jenkinson, KV Booth… - … Section E: Structure …, 2007 - scripts.iucr.org
The unknown relative configurations in the title compound, C13H13N3O4, of the acetal carbon and of the quaternary carbon bearing the azide were determined by X-ray …
Number of citations: 2 scripts.iucr.org
V Bouchez, I Stasik, D Beaupère, R Uzan - Carbohydrate research, 1997 - Elsevier
Treatment of unprotected d-ribono, d-arabinono and d-xylono-1,4-lactones with either thionyl chloride or thionyl bromide in dimethylformamide led to 5-chloro- or 5-bromo-5-deoxy …
Number of citations: 28 www.sciencedirect.com
K Bock, I Lundt, C Pedersen - Carbohydrate Research, 1981 - Elsevier
Brief reaction of d-lyxono-1,4-lactone (1) with hydrogen bromide in acetic acid (HBA) yields 2-bromo-2-deoxy-d-xylono-1,4-lactone (2), and a similar treatment of d-ribono-1,4-lactone (8) …
Number of citations: 48 www.sciencedirect.com
J Lalot, G Manier, I Stasik, G Demailly… - Carbohydrate …, 2001 - Elsevier
The thioalkylation of unprotected 5-bromo-5-deoxy-d-ribono, d-arabinono, and d-xylono-1,4-lactone was performed with the alkylthiol-sodium hydride reagent. The corresponding 5-S-…
Number of citations: 13 www.sciencedirect.com
MP Doyle, JS Tedrow, AB Dyatkin… - The Journal of …, 1999 - ACS Publications
1,3-Dioxan-5-yl diazoacetates are valuable substrates for highly diastereoselective and enantioselective carbon−hydrogen insertion reactions. trans-2-(tert-Butyl)-1,3-dioxan-5-yl …
Number of citations: 54 pubs.acs.org

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